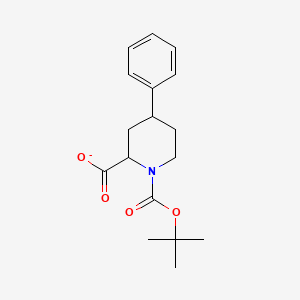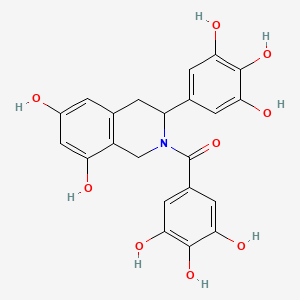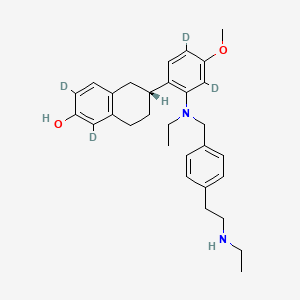
Glucocerebrosidase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocerebrosidase-IN-2 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role in inhibiting the enzyme glucocerebrosidase, which is involved in the metabolism of glucosylceramide to ceramide and glucose. This enzyme is crucial in the lysosomal degradation pathway, and its deficiency is associated with Gaucher disease, a lysosomal storage disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocerebrosidase-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques such as condensation reactions, cyclization, and protection-deprotection strategies.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its inhibitory activity. This may involve reactions such as halogenation, alkylation, and acylation under controlled conditions.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification techniques. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Glucocerebrosidase-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Glucocerebrosidase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study enzyme inhibition and to develop new synthetic methodologies.
Biology: The compound is employed in research on lysosomal storage disorders, particularly Gaucher disease, to understand the role of glucocerebrosidase in cellular metabolism.
Medicine: this compound is investigated for its potential therapeutic effects in treating Gaucher disease and related conditions. It is also explored for its role in modulating the activity of other enzymes and pathways.
Industry: The compound is used in the development of enzyme inhibitors and as a reference standard in quality control processes.
Mechanism of Action
Glucocerebrosidase-IN-2 exerts its effects by binding to the active site of the enzyme glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucosylceramide to ceramide and glucose, leading to the accumulation of glucosylceramide in lysosomes. The molecular targets involved include the catalytic residues of glucocerebrosidase, and the pathways affected are those related to lysosomal degradation and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Imiglucerase: A recombinant form of glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.
Velaglucerase alfa: Another recombinant enzyme used for the same purpose.
Taliglucerase alfa: A plant cell-expressed form of glucocerebrosidase used in enzyme replacement therapy.
Uniqueness
Glucocerebrosidase-IN-2 is unique in its specific inhibitory action on glucocerebrosidase, making it a valuable tool for studying the enzyme’s function and for developing potential therapeutic agents. Unlike the recombinant enzymes used in therapy, this compound is not used for enzyme replacement but rather for inhibition studies, providing insights into the enzyme’s role in various biological processes.
Properties
Molecular Formula |
C25H23N5O4S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C25H23N5O4S/c31-35(32,19-7-8-22-23(16-19)34-15-14-33-22)30-12-10-29(11-13-30)25-20-5-1-2-6-21(20)27-24(28-25)18-4-3-9-26-17-18/h1-9,16-17H,10-15H2 |
InChI Key |
HXGUZRYTCIJSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B12366361.png)
![Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12366363.png)










